4-Iodo-1-(pyridin-4-ylmethyl)pyrazole
Overview
Description
“4-Iodo-1-(pyridin-4-ylmethyl)pyrazole” is a chemical compound with the CAS Number: 1187385-85-8 . It has a molecular weight of 285.09 and its IUPAC name is 4-[(4-iodo-1H-pyrazol-1-yl)methyl]pyridine . This compound is a valuable intermediate for the synthesis of biologically active compounds .
Synthesis Analysis
This compound undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . It was also used in an indium-mediated synthesis of heterobiaryls .Molecular Structure Analysis
The molecular formula of “4-Iodo-1-(pyridin-4-ylmethyl)pyrazole” is C9H8IN3 . The InChI code is 1S/C9H8IN3/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8/h1-5,7H,6H2 .Chemical Reactions Analysis
The compound is used in the synthesis of (pyrazolyl)oxobenzocycloheptapyridinyl acetamides . It undergoes iodination in the presence of iodine and ammonium hydroxide .Physical And Chemical Properties Analysis
The compound has a density of 1.8±0.1 g/cm3 . The boiling point is 403.0±30.0 °C at 760 mmHg . The molar refractivity is 61.6±0.5 cm3 . The polar surface area is 31 Å2 .Scientific Research Applications
Synthesis and Coordination Chemistry
4-Iodo-1-(pyridin-4-ylmethyl)pyrazole and its derivatives are pivotal in the synthesis of complex ligands for coordination chemistry. These ligands have shown potential in creating luminescent lanthanide compounds useful for biological sensing and iron complexes demonstrating unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Catalytic Activity
Substituted versions of 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole have been utilized to synthesize palladium(II) pyrazolin-4-ylidenes, which exhibit significant effects on the formation and catalytic activity of pyrazole-based remote NHC complexes. These complexes have been applied in Suzuki−Miyaura and Mizoroki−Heck cross-coupling reactions, showcasing the importance of substituent effects on catalytic activities (Han, Lee, & Huynh, 2009).
Fluorescent Sensors
Research has also focused on the development of fluorescent chemosensors using pyrazole derivatives. These sensors are capable of detecting cations such as Cu2+ at nanomolar concentrations, leveraging the reversible binding properties of the ligands. This highlights the potential of 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole derivatives in environmental monitoring and bioimaging applications (García, Romero, & Portilla, 2019).
Material Synthesis
4-Iodo-1-(pyridin-4-ylmethyl)pyrazole serves as a key intermediate in the synthesis of complex organic molecules, such as Crizotinib, through a robust three-step synthesis process. This not only exemplifies its role in pharmaceutical synthesis but also underlines its importance in the development of new synthetic methodologies (Fussell, Luan, Peach, & Scotney, 2012).
properties
IUPAC Name |
4-[(4-iodopyrazol-1-yl)methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZJXZDOGRDNQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C=C(C=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675383 | |
Record name | 4-[(4-Iodo-1H-pyrazol-1-yl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-1-(pyridin-4-ylmethyl)pyrazole | |
CAS RN |
1187385-85-8 | |
Record name | 4-[(4-Iodo-1H-pyrazol-1-yl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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